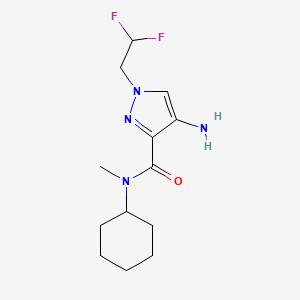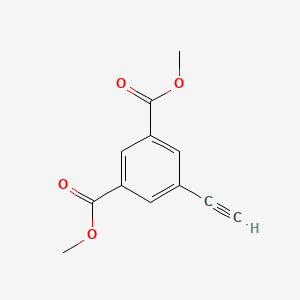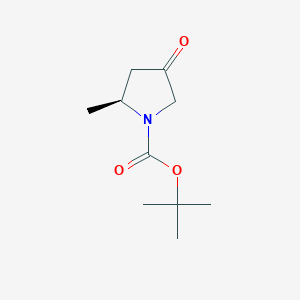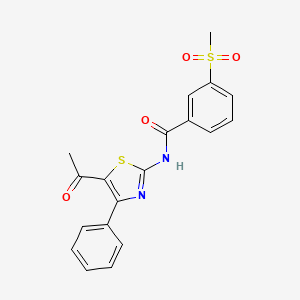![molecular formula C22H26ClFN4O3S2 B2798695 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1321942-45-3](/img/structure/B2798695.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClFN4O3S2 and its molecular weight is 513.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Activity of Analogous Compounds
Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer activities. For instance, derivatives of thiazole and thiazoline, which share structural similarities with the compound , have demonstrated anti-inflammatory properties across specific concentration ranges. Moreover, the hydrochloride salts of some derivatives showed promising results without adverse effects on myocardial function, highlighting their potential in medicinal chemistry research (Lynch et al., 2006).
Chemical Libraries and Molecular Diversity
Research has also focused on generating structurally diverse libraries of compounds through alkylation and ring closure reactions, starting from related ketonic Mannich bases. This approach facilitates the exploration of chemical space for new biological activities and the development of novel therapeutic agents (Roman, 2013).
Cytotoxic Heterocyclic Compounds
Furthermore, the synthesis of new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, has been reported. These compounds were prepared by reacting 1-(1,1′-biphenyl-4-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one with different nitrogen nucleophiles, leading to the discovery of compounds with in vitro cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Mansour et al., 2020).
Antimicrobial Activity
The synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives provide insights into developing new antimicrobial agents. These studies often involve assessing the compounds' docking properties against various microbial targets, contributing to the design of more potent derivatives with potential applications in addressing antimicrobial resistance (Anuse et al., 2019).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)14-15-27(22-24-20-18(23)6-5-7-19(20)31-22)21(28)16-8-10-17(11-9-16)32(29,30)26-12-3-4-13-26;/h5-11H,3-4,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGGANDTNBHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
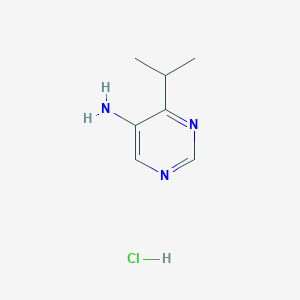
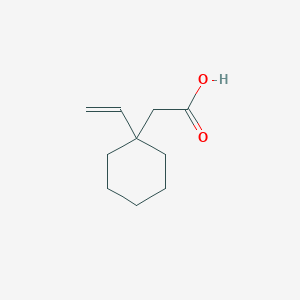
![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
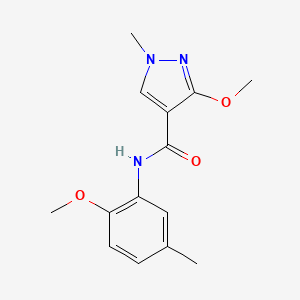
![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
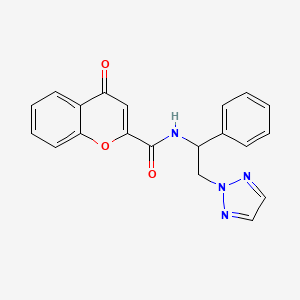
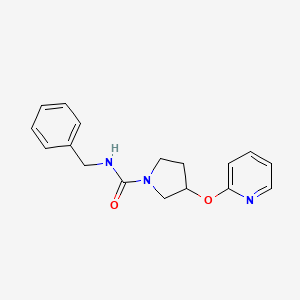
![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)
